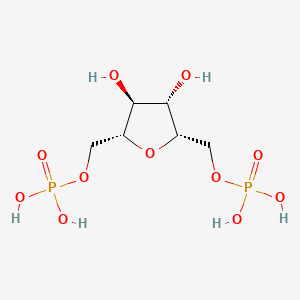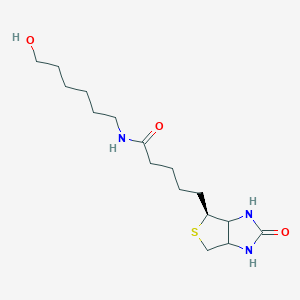
6-N-Biotinylaminohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-N-Biotinylaminohexanol, also known as 6-N-Biotinamidohexanol, is an organic compound that is widely studied in the fields of biochemistry and physiology. It is a derivative of the essential vitamin biotin, and its unique structure makes it an important tool for a variety of research applications.
Wissenschaftliche Forschungsanwendungen
Biotinylation Reagent
6-N-Biotinylaminohexanol is a chemical reagent featuring a biotin ligated to a hexanol chain . It is used as a biotinylation reagent, which means it can be used to attach biotin to various biomolecules. This is useful in a variety of biological research applications, such as affinity chromatography and western blotting .
Functionalization of Alcohol Group
The hexanol chain in 6-N-Biotinylaminohexanol features an alcohol group, which is open for functionalization . This means it can react with carboxylic acids and interchange with halogens or other electrophiles . This property makes it useful in organic synthesis and materials science.
Affinity-Based Applications
Biotin, which is part of the 6-N-Biotinylaminohexanol molecule, is useful for affinity-based applications . For example, it can be used in pull-down assays, which are techniques used to investigate the interaction between two or more proteins .
Ligation with Streptavidin Proteins
Biotin can also be used for ligating with streptavidin proteins . Streptavidin has a high affinity for biotin, and this interaction is often used in various biological assays, including ELISA and immunohistochemistry .
Proteomics Research
6-N-Biotinylaminohexanol is used in proteomics research . Proteomics is the large-scale study of proteins, and biotinylated reagents like 6-N-Biotinylaminohexanol can be used to label and detect proteins in complex mixtures .
Inhibition/Isolation of Serine Esterases and Proteases
6-N-Biotinylaminohexanol can be used in the synthesis of 6-N-biotinylaminohexyl isopropyl phosphorofluoridate . This compound is a potent tool for the inhibition/isolation of serine esterases and proteases , which are important classes of enzymes in biological systems .
Wirkmechanismus
Target of Action
The primary target of 6-N-Biotinylaminohexanol is the biotin (vitamin B7) metabolic pathway . Biotin is a crucial coenzyme for several carboxylases involved in the metabolism of fatty acids, amino acids, and glucose .
Mode of Action
6-N-Biotinylaminohexanol is a chemical reagent featuring a biotin ligated to a hexanol chain . The hexanol features an alcohol group, which is open for functionalization such as by reacting with carboxylic acids and interchanging with halogens or other electrophiles . This allows the compound to interact with its targets and induce changes in their biochemical activity .
Biochemical Pathways
The compound affects the biotin metabolic pathway . Biotin is involved in the carboxylation of pyruvate to oxaloacetate in gluconeogenesis, acetyl-CoA carboxylation to malonyl-CoA in fatty acid synthesis, and propionyl-CoA carboxylation to methylmalonyl-CoA in amino acid metabolism .
Pharmacokinetics
Biotin is well-absorbed from the diet, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
The molecular and cellular effects of 6-N-Biotinylaminohexanol’s action are largely dependent on its interaction with the biotin metabolic pathway . By modulating this pathway, the compound can potentially influence a wide range of physiological processes, including energy production, lipid metabolism, and amino acid synthesis .
Action Environment
The action, efficacy, and stability of 6-N-Biotinylaminohexanol can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific biological context in which the compound is used .
Eigenschaften
IUPAC Name |
N-(6-hydroxyhexyl)-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3S/c20-10-6-2-1-5-9-17-14(21)8-4-3-7-13-15-12(11-23-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12?,13-,15?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCYJOAYBYFSDA-OWYJLGKBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCO)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NCCCCCCO)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-N-Biotinylaminohexanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


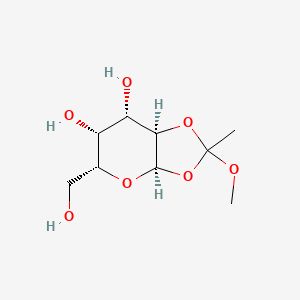
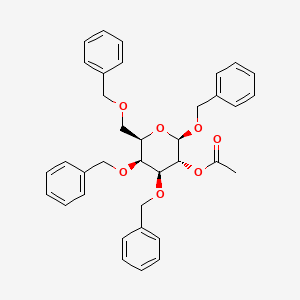


![potassium;[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1139994.png)
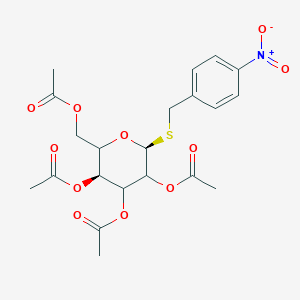

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)
![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)
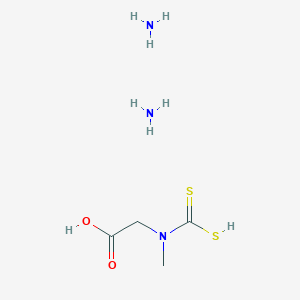
![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)
